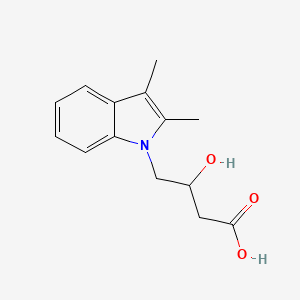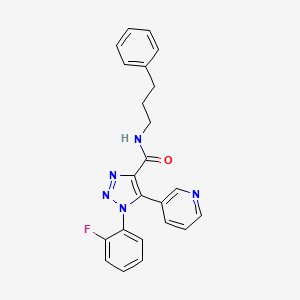
1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O and its molecular weight is 401.445. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Compounds containing triazole units have been studied for their ability to act as fluorescent chemosensors. For example, a study described the design of a fluoroionophore that operates as a selective chemosensor for Al(3+) ions through a ratiometric and colorimetric response based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010). This application is significant for environmental monitoring and biological research where specific ion detection is critical.
Antitumor and Antimicrobial Activities
Triazole derivatives have been explored for their potential antitumor and antimicrobial activities. For instance, enaminones used as building blocks led to the synthesis of substituted pyrazoles and triazoles with demonstrated antitumor and antimicrobial effects (Riyadh, 2011). These compounds offer a promising avenue for the development of new therapeutic agents.
Synthesis and Mechanistic Studies
The synthesis mechanisms of 1,2,3-triazole derivatives have been a subject of interest due to their wide range of applications. A study investigated the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, providing insights into the reaction mechanisms and potential applications of these compounds in designing new chemical entities (Gu & Lu, 2020).
GyrB Inhibitors for Tuberculosis
Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel inhibitors against Mycobacterium tuberculosis GyrB, an enzyme essential for bacterial DNA replication. These compounds demonstrated significant inhibitory activity, highlighting the potential for triazole derivatives in tuberculosis treatment (Jeankumar et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
Triazole and its derivatives have been utilized in the development of materials for organic light-emitting diodes (OLEDs), demonstrating the potential of these compounds in advanced electronic and photonic applications. For example, heteroleptic cyclometalated iridium(III) complexes with triazole ligands have been synthesized, showing high efficiency and room-temperature blue phosphorescence suitable for OLED applications (Yang et al., 2005).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O/c24-19-12-4-5-13-20(19)29-22(18-11-7-14-25-16-18)21(27-28-29)23(30)26-15-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-14,16H,6,10,15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFWXKGNIRZEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

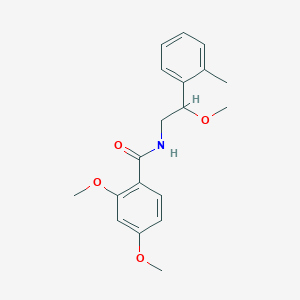
![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)
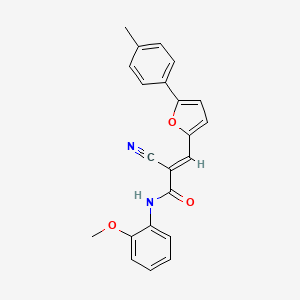
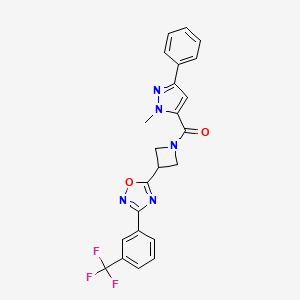
![N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide](/img/structure/B2827009.png)

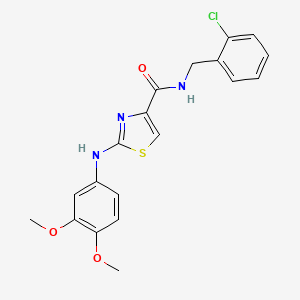
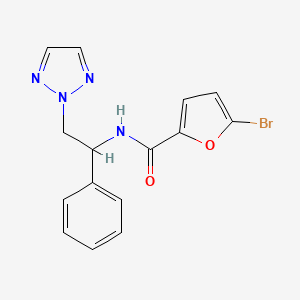
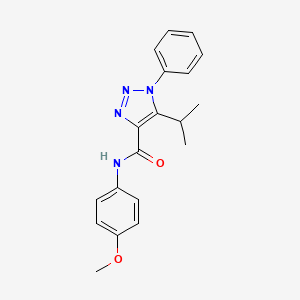
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzamide](/img/structure/B2827021.png)
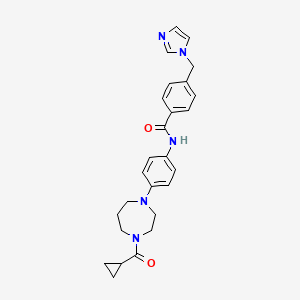
![5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2827025.png)
